(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol
Overview
Description
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a methoxyphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Sulfanyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl sulfanyl group is introduced to the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups to the oxolane ring or the methoxyphenyl sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl sulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The oxolane ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both the oxolane ring and the methoxyphenyl sulfanyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLQDDKKDGFJO-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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